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Abstract
Afabicin (formerly Debio 1450, AFN-1720) is a first-in-class, narrow-spectrum antibiotic

specifically targeting Staphylococcus species, including methicillin-resistant Staphylococcus

aureus (MRSA).[1][2] It functions as a prodrug, which, upon administration, is converted to its

active form, afabicin desphosphono (Debio 1452 or AFN-1252).[3] The active metabolite

inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of

the type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial cell membrane

integrity.[4][5][6] This document provides a detailed overview of the chemical structure of

Afabicin, a proposed synthetic pathway based on established chemical principles, and its

mechanism of action.

Chemical Structure and Properties
Afabicin is a phosphate prodrug designed to improve the solubility and pharmacokinetic

properties of the active compound.[2] Its chemical structure is characterized by a 1,8-

naphthyridinone core linked to a 3-methylbenzofuran moiety via an acrylamide linker. The

phosphate group is attached to the naphthyridinone core through a hydroxymethyl group.
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Property Value Reference(s)

IUPAC Name

(E)-(6-(3-(methyl((3-

methylbenzofuran-2-

yl)methyl)amino)-3-oxoprop-1-

en-1-yl)-2-oxo-3,4-dihydro-1,8-

naphthyridin-1(2H)-yl)methyl

dihydrogen phosphate

[3]

Chemical Formula C23H24N3O7P [3]

Molecular Weight 485.43 g/mol [3]

CAS Number 1518800-35-5 [3]

SMILES

CC1=C(OC2=CC=CC=C12)C

N(C)C(=O)/C=C/C3=CC4=C(N

=C3)N(C(=O)CC4)COP(=O)

(O)O

[3]

Proposed Synthesis of Afabicin
While a detailed, step-by-step experimental protocol for the industrial synthesis of Afabicin is

not publicly available, a plausible synthetic route can be devised based on the synthesis of its

core structural components: the 1,8-naphthyridinone scaffold and the 3-methylbenzofuran-2-

yl)methanamine side chain, followed by their coupling and subsequent phosphorylation.

Synthesis of the 1,8-Naphthyridinone Core
The 1,8-naphthyridinone core can be synthesized through various methods, with the

Friedländer annulation being a common and effective approach.[7][8] This reaction typically

involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound

containing an activated methylene group.

A generalized experimental protocol for a similar transformation is as follows:

Protocol: Friedländer Annulation for 1,8-Naphthyridinone Synthesis
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Reaction Setup: A mixture of 2-aminonicotinaldehyde (1 equivalent) and an active methylene

compound (e.g., a β-keto ester or malonate derivative, 1.1 equivalents) is dissolved in a

suitable solvent such as ethanol or water.[8]

Catalyst Addition: A catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an

acid (e.g., p-toluenesulfonic acid) is added to the reaction mixture.

Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is

complete, as monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, and the precipitated product is collected by filtration. The crude product is then

purified by recrystallization from an appropriate solvent to yield the desired 1,8-

naphthyridinone derivative.

Synthesis of the 3-Methylbenzofuran Side Chain
The synthesis of the N-methyl-1-(3-methylbenzofuran-2-yl)methanamine side chain can be

achieved through a multi-step process starting from a substituted salicylaldehyde or a related

precursor.[9][10][11][12]

Protocol: Synthesis of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine

Benzofuran Formation: A common method for constructing the benzofuran ring is the Perkin

rearrangement or a related cyclization reaction. For instance, reacting a salicylaldehyde

derivative with an α-halo ketone in the presence of a base can yield the benzofuran core.[12]

Functional Group Introduction: The 2-position of the benzofuran can be functionalized to

introduce a methylamine group. This could involve Vilsmeier-Haack formylation to introduce

a formyl group, followed by reductive amination with methylamine.[10]

Purification: Each intermediate and the final product would be purified using standard

techniques such as column chromatography or distillation.

Coupling and Final Modification
The final steps in the synthesis of Afabicin would involve coupling the 1,8-naphthyridinone

core with the benzofuran side chain and subsequent phosphorylation.
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Protocol: Amide Coupling and Phosphorylation

Amide Bond Formation: The 1,8-naphthyridinone intermediate, functionalized with a

carboxylic acid or its activated derivative at the appropriate position, is coupled with the

synthesized N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. Standard peptide coupling

reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt

(hydroxybenzotriazole) can be employed.

Introduction of the Hydroxymethyl Group: A hydroxymethyl group is introduced at the N1

position of the naphthyridinone ring, for example, by reaction with formaldehyde or a suitable

equivalent.

Phosphorylation: The final step is the phosphorylation of the hydroxymethyl group. This can

be achieved using a phosphorylating agent like phosphorus oxychloride (POCl3) or a

phosphoramidite reagent, followed by hydrolysis to yield the dihydrogen phosphate ester.

Final Purification: The final product, Afabicin, would be purified by techniques such as

preparative high-performance liquid chromatography (HPLC) to ensure high purity.

Mechanism of Action
Afabicin is a prodrug that is intracellularly converted to its active form, afabicin
desphosphono, by host phosphatases.[5] The active metabolite then targets and inhibits the

bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[4][6] FabI is a key enzyme in the

bacterial fatty acid synthesis (FAS-II) pathway, responsible for catalyzing the final, rate-limiting

step in the elongation cycle of fatty acid chains.[13][14] By inhibiting FabI, afabicin
desphosphono disrupts the synthesis of essential fatty acids required for the construction and

maintenance of the bacterial cell membrane, ultimately leading to bacterial cell death.[6] The

specificity of Afabicin for Staphylococcus species is attributed to the unique characteristics of

the staphylococcal FabI enzyme.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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